3-(1-Methanesulfonylcyclopropyl)aniline
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Overview
Description
3-(1-Methanesulfonylcyclopropyl)aniline is an organic compound with the molecular formula C10H13NO2S It is characterized by the presence of a methanesulfonyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methanesulfonylcyclopropyl)aniline typically involves the introduction of the methanesulfonyl group to the cyclopropyl ring, followed by the attachment of the aniline group. One common method involves the reaction of cyclopropylamine with methanesulfonyl chloride under basic conditions to form the intermediate 1-methanesulfonylcyclopropylamine. This intermediate is then reacted with aniline to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methanesulfonylcyclopropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of nitroanilines and halogenated anilines.
Scientific Research Applications
3-(1-Methanesulfonylcyclopropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Methanesulfonylcyclopropyl)aniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Aniline: A simple aromatic amine with a wide range of applications.
Cyclopropylamine: A cyclopropyl derivative with potential biological activities.
Methanesulfonyl Chloride:
Uniqueness: 3-(1-Methanesulfonylcyclopropyl)aniline is unique due to the combination of the methanesulfonyl group and the cyclopropyl ring attached to the aniline moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-(1-methylsulfonylcyclopropyl)aniline |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
ZBBSDEPYFAECPM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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